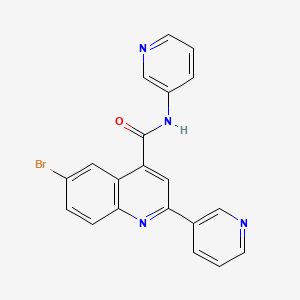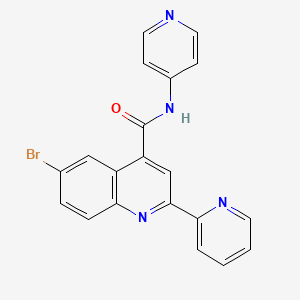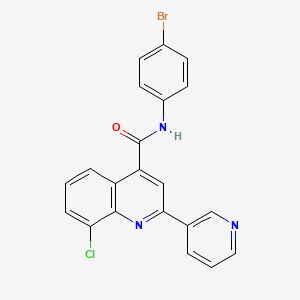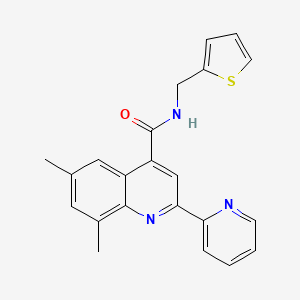
6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide
Descripción general
Descripción
6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide, also known as GSK690693, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit the activity of several kinases, including AKT, which plays a crucial role in cell survival and proliferation.
Mecanismo De Acción
6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide inhibits the activity of AKT by binding to its kinase domain. AKT is a serine/threonine kinase that plays a crucial role in several cellular processes, including cell survival, proliferation, and metabolism. Inhibition of AKT by this compound leads to the activation of several downstream signaling pathways that ultimately induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in several types of cancer cells, including breast cancer, prostate cancer, and leukemia cells. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in animal models. However, this compound has also been shown to have off-target effects, including the inhibition of other kinases, such as p70S6K and SGK1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide is its specificity for AKT, which makes it a promising candidate for cancer therapy. However, the off-target effects of this compound can complicate its use in lab experiments. In addition, the synthesis of this compound is complex and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
Several future directions for the research on 6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide include the development of more potent and selective inhibitors of AKT, the identification of biomarkers that can predict the response to this compound, and the combination of this compound with other cancer therapies to improve its efficacy. In addition, the use of this compound in combination with immunotherapy has also been proposed as a potential strategy for cancer treatment.
Conclusion:
In conclusion, this compound is a promising candidate for cancer therapy due to its ability to inhibit the activity of AKT and induce apoptosis in cancer cells. However, the off-target effects of this compound and its complex synthesis method can limit its use in lab experiments. Further research is needed to optimize the use of this compound in cancer treatment and improve its efficacy.
Aplicaciones Científicas De Investigación
6-bromo-N,2-di-3-pyridinyl-4-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that this compound inhibits the activity of AKT, which is frequently upregulated in cancer cells and plays a crucial role in cell survival and proliferation. Inhibition of AKT by this compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
6-bromo-N,2-dipyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O/c21-14-5-6-18-16(9-14)17(20(26)24-15-4-2-8-23-12-15)10-19(25-18)13-3-1-7-22-11-13/h1-12H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNSRSTZEPZAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-N-{4-[(methylamino)sulfonyl]phenyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608403.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608406.png)
![7-chloro-8-methyl-N-[2-(1-piperidinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608415.png)
![2-(2-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3608417.png)







![4-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}-6,8-dimethyl-2-(3-pyridinyl)quinoline](/img/structure/B3608475.png)
![7-chloro-N-[2-(2-methoxyphenyl)ethyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608482.png)